2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-5-3-8-18(14(13)2)27-20-17(10-24-27)21(29)26(12-23-20)11-19(28)25-16-7-4-6-15(22)9-16/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPZVXIQYHSAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,3-dimethylphenyl and 3-fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxic activity against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms:
- Mechanism of Action : The compound likely interacts with cyclin-dependent kinases (CDKs), disrupting cell cycle progression and inducing apoptosis in cancer cells. This interaction is critical for the development of targeted cancer therapies .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against kinases involved in critical signaling pathways:
- Target Enzymes : It inhibits specific kinases that play roles in cell proliferation and survival, making it a candidate for further exploration in drug development .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the reaction of appropriate hydrazines with carbonyl compounds.
- Substitution Reactions : The introduction of the 2,3-dimethylphenyl and 3-fluorophenyl groups is performed via nucleophilic aromatic substitutions.
- Final Acetylation : The acetamide group is added to complete the synthesis .
Case Study 1: Anticancer Activity
A study investigated the anticancer effects of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Results showed significant inhibition of cancer cell proliferation in vitro, with mechanisms involving CDK inhibition leading to cell cycle arrest and apoptosis .
Case Study 2: Enzyme Inhibition Profile
Another research effort focused on assessing the enzyme inhibition profile of this compound against a panel of kinases. The findings indicated selective inhibition of certain kinases associated with oncogenic signaling pathways, supporting its potential as a therapeutic agent in targeted cancer therapy .
Mechanism of Action
The mechanism of action of 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling and function. Detailed studies are conducted to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs are compared below based on substituent variations, molecular properties, and inferred biological implications:
*Calculated based on standard atomic masses.
Structural and Functional Analysis
Substituent Effects on Pharmacokinetics
- Lipophilicity : The 2,3-dimethylphenyl group in the target compound likely increases logP compared to analogs with 4-fluorophenyl (e.g., ), favoring passive diffusion across membranes.
- Metabolic Stability : Fluorine atoms (e.g., in 3-fluorophenyl or CF₃ groups) may reduce oxidative metabolism, enhancing half-life .
Electronic and Steric Influences
- 3-Fluorophenyl vs. 3-Methoxyphenyl : The fluorine atom’s electronegativity may strengthen hydrogen-bond acceptor capacity, whereas methoxy’s electron-donating nature could alter binding pocket interactions .
Biological Activity
The compound 2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications and underlying mechanisms.
Structure
The compound features a complex structure characterized by the following components:
- A pyrazolo[3,4-d]pyrimidine core.
- Substituents including a 2,3-dimethylphenyl group and a 3-fluorophenyl acetamide moiety.
Molecular Formula and Weight
Anticancer Activity
Research has indicated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often target specific kinases involved in cell proliferation and survival. Polo-like kinase 1 (Plk1), a well-known target for anticancer drugs, has been explored in relation to pyrazolo compounds, showing promising results in inhibiting cancer cell growth .
- Case Study : A study identified novel inhibitors with enhanced potency against Plk1, suggesting that modifications in the pyrazolo structure could yield more effective anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo compounds has also been documented:
- Inhibition of COX Enzymes : Certain derivatives have shown selective inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Compounds demonstrated IC values comparable to standard anti-inflammatory drugs like diclofenac .
Antioxidant Activity
Antioxidant properties are another significant aspect of this compound's biological profile:
- Mechanism : Pyrazolo derivatives can scavenge free radicals and reduce oxidative stress, contributing to their therapeutic effects in various diseases .
Other Biological Activities
The compound may possess additional pharmacological activities:
- Antimicrobial Activity : Some studies suggest that pyrazolo derivatives exhibit antibacterial and antifungal activities .
- Neuroprotective Effects : There is emerging evidence supporting their role in neuroprotection, potentially benefiting conditions like Alzheimer's disease .
Research Findings Summary Table
Q & A
Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidinone derivatives, and how can they be adapted for this compound?
Pyrazolo[3,4-d]pyrimidinones are typically synthesized via cyclocondensation of aminopyrazoles with β-ketoesters or via palladium-catalyzed cross-coupling reactions. For the target compound, a multi-step approach is likely:
- Step 1 : Condensation of 2,3-dimethylphenylhydrazine with a β-ketoester to form the pyrazole ring.
- Step 2 : Cyclization with a cyanamide derivative to generate the pyrimidinone core.
- Step 3 : Acetamide coupling at the 5-position using N-(3-fluorophenyl)acetamide via nucleophilic substitution or amide bond formation. Yields and purity depend on solvent choice (e.g., DMF for polar intermediates) and temperature control (60–100°C). Characterization via (e.g., δ 2.3–2.5 ppm for methyl groups) and HRMS is critical .
Table 1 : Example Yields from Analogous Syntheses
| Substituent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 2,3-Dimethylphenyl | 12 | 72 | 221–224 |
| 4-Fluorophenyl | 8 | 83 | 151–154 |
| Adapted from |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- : Identify aromatic protons (δ 6.8–7.5 ppm), acetamide NH (δ 8.1–8.3 ppm), and methyl groups (δ 2.1–2.6 ppm).
- HRMS : Confirm molecular weight (e.g., calculated [M+H] = 433.16 g/mol).
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions (e.g., torsion angles between pyrazolo and pyrimidinone rings) .
Q. How can researchers design initial biological activity assays for this compound?
Prioritize assays based on structural analogs:
- Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to the pyrimidinone core’s ATP-binding mimicry.
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility : Pre-screen in DMSO/PBS mixtures to avoid false negatives .
Advanced Research Questions
Q. How can conflicting solubility/stability data be resolved during formulation studies?
Contradictions often arise from polymorphic forms or solvent interactions. Strategies:
- HPLC-PDA : Monitor degradation products under stress conditions (e.g., 40°C/75% RH for 4 weeks).
- DSC/TGA : Identify thermal transitions (e.g., melting points >200°C suggest stability).
- Co-solvent systems : Use cyclodextrins or PEGs to enhance aqueous solubility .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- Molecular docking (AutoDock Vina) : Model binding to cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic stability.
- ADMET predictors (SwissADME) : Estimate logP (~3.5), BBB permeability (low), and hERG inhibition risk.
- MD simulations : Analyze binding mode persistence in kinase active sites over 100 ns trajectories .
Q. How do substituent variations (e.g., 3-fluorophenyl vs. 4-fluorophenyl) impact bioactivity?
SAR studies on analogs reveal:
- Meta-fluorine (3-F) : Enhances selectivity for kinase targets (e.g., IC = 0.8 µM vs. 2.1 µM for para-substituted analogs).
- Ortho-methyl groups : Reduce steric hindrance, improving binding pocket occupancy.
- Pyrazolo N-methylation : Increases metabolic stability but may reduce solubility .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Flow chemistry : Adapt batch protocols (e.g., Omura-Sharma-Swern oxidation) for continuous flow, reducing side reactions.
- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology.
- Catalyst recycling : Use immobilized Pd catalysts for cross-coupling steps to reduce costs .
Q. How can crystallographic data resolve ambiguities in regiochemistry?
Single-crystal X-ray analysis (e.g., Cu-Kα radiation, 173 K) clarifies:
- Bond lengths : C-N distances in the pyrimidinone ring (~1.33 Å confirm conjugation).
- Dihedral angles : Between acetamide and pyrazolo rings (<30° suggests planar bioactive conformation).
- Hydrogen bonding : NH…O interactions stabilizing the crystal lattice .
Methodological and Ethical Considerations
Q. What statistical models are appropriate for dose-response data analysis?
Q. How should researchers address reproducibility challenges in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
